molecular formula C8H9NO2S B1313491 1-(Ethylthio)-4-nitrobenzene CAS No. 7205-60-9

1-(Ethylthio)-4-nitrobenzene

Cat. No.: B1313491
CAS No.: 7205-60-9
M. Wt: 183.23 g/mol
InChI Key: XXZUBAOBGOBJDT-UHFFFAOYSA-N
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Description

1-(Ethylthio)-4-nitrobenzene is an organic compound with the molecular formula C8H9NO2S It consists of a benzene ring substituted with an ethylthio group (–SEt) at the 1-position and a nitro group (–NO2) at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(ethylthio)benzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (–NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The ethylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethylthio group can be oxidized to a sulfoxide (–SOEt) or sulfone (–SO2Et) using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 1-(Ethylthio)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives.

    Oxidation: 1-(Ethylsulfinyl)-4-nitrobenzene, 1-(Ethylsulfonyl)-4-nitrobenzene.

Scientific Research Applications

1-(Ethylthio)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-4-nitrobenzene and its derivatives depends on the specific chemical reactions they undergo For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations

Comparison with Similar Compounds

    1-(Methylthio)-4-nitrobenzene: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(Ethylthio)-2-nitrobenzene: Similar structure but with the nitro group at the 2-position.

    1-(Ethylthio)-4-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(Ethylthio)-4-nitrobenzene is unique due to the specific positioning of the ethylthio and nitro groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

1-ethylsulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZUBAOBGOBJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488618
Record name 1-(Ethylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7205-60-9
Record name 1-(Ethylsulfanyl)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of NaOH (0.13 g, 3.2 mmol) in EtOH (10 mL) was added 4-nitrothiophenol (0.50 g, 3.2 mmol) and iodoethane (0.26 mL, 3.2 mmol). After stirring 2 h the reaction mixture was added to water (30 mL) and extracted with Et2O (3×25 mL). The combined extracts were washed with satd NH4Cl (3×25 mL) and brine, dried (MgSO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex 0:100 to 30:70) to yield 1-ethylthio-4-nitrobenzene (0.35 g, 59%) as a yellow crystalline solid. 1H-NMR (CDCl3) δ 8.13 (2H, d, J=8.8), 7.32 (2H, d, J=8.8), 3.06 (2H, q, J=7.3), 1.41 (3H, t, J=7.3). The title compound was prepared from 1-ethylthio-4-nitrobenzene in a manner similar to that described in Example 3A: MS (ESI): 419 (MH+).
Name
Quantity
0.13 g
Type
reactant
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0.5 g
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reactant
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0.26 mL
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10 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of NaOH (0.13 g, 3.2 mmol) in EtOH (10 mL) was added 4-nitrothiophenol (0.50 g, 3.2 mmol) and iodoethane (0.26 mL, 3.2 mmol). After stirring 2h the reaction mixture was added to water (30 mL) and extracted with Et2O (3×25 mL). The combined extracts were washed with satd NH4Cl (3×25 mL) and brine, dried (MgSO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex 0:100 to 30:70) to yield 1-ethylthio-4-nitrobenzene (0.35 g, 59%) as a yellow crystalline solid. 1H-NMR (CDCl3) δ 8.13 (2H, d, J=8.8), 7.32 (2H, d, J=8.8), 3.06 (2H, q, J=7.3), 1.41 (3H, t, J=7.3).
Name
Quantity
0.13 g
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reactant
Reaction Step One
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0.5 g
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reactant
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0.26 mL
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reactant
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10 mL
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2h
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0 (± 1) mol
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30 mL
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Synthesis routes and methods III

Procedure details

16.56 g (106.72 mmol) of 4-nitrothiophenol was added, while cooling with water, to a solution of 4.27 g (106.76 mmol) sodium hydroxide in 320 ml ethanol and it was stirred for 15 minutes at room temperature. Then, while cooling with water, 8.63 ml (106.79 mmol) of ethyl iodide was added and the mixture was stirred overnight at room temperature. The mixture was added to saturated sodium chloride solution and was extracted with ethyl acetate (2×). The combined organic phases were dried (Na2SO4), filtered and concentrated by evaporation. Then it was dissolved in DCM and filtered again and evaporated to dryness. 16.86 g (92.02 mmol) of the raw product was obtained.
Quantity
16.56 g
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0 (± 1) mol
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8.63 mL
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4.27 g
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320 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Ethanethiol (6.11 ml, 0.082 mol) was added slowly to a suspension of sodium hydride (3.3 g, 60% dispersion) in dry dimethylformamide (225 ml) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 15 min before the addition of 1-chloro-4-nitrobenzene (10 g, 0.063 mol) dissolved in dry dimethylformamide (25 ml). After addition, the resultant mixture was allowed to warm to 60° C. and was stirred for 24 hr. The mixture was then concentrated in vacuo to yield a yellow oil. Ice and water were added and a yellow solid was precipitated and filtered off. The solid was then dissolved in methanol (100 ml) and insoluble by-products were isolated by filtration. The filtrate was then concentrated in vacuo. The residue was dissolved in ethyl acetate (50 ml) and washed with water (2×50 ml). The organic layer was then dried (MgSO4) and concentrated in vacuo to afford 1-(ethylthio)-4-nitrobenzene as a yellow solid. δ(1H NMR, DMSO, ppm): 1.15 (3H, t), 3.05 (2H, q) 7.45 (2H, d), 8.10 (2H, d)
Quantity
6.11 mL
Type
reactant
Reaction Step One
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3.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
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solvent
Reaction Step One
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10 g
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reactant
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[Compound]
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resultant mixture
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25 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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